molecular formula C18H18N2O3S B4509541 N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B4509541
M. Wt: 342.4 g/mol
InChI Key: CEPYKNKXQDVAPA-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzothiazolyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzothiazole derivative with an acylating agent such as acetic anhydride or acetyl chloride.

    Attachment of the Methoxyphenyl Group: The final step involves the alkylation of the intermediate with 2-(2-methoxyphenyl)ethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can be compared with other benzothiazole derivatives and acetamide-containing compounds.
  • Similar compounds include 2-(2-methoxyphenyl)ethylamine, benzothiazole, and acetamide derivatives.

Uniqueness

  • The unique combination of the methoxyphenyl group, benzothiazolyl group, and acetamide moiety in this compound distinguishes it from other similar compounds.
  • This unique structure may confer specific biological activities and properties that are not observed in other related compounds.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-23-15-8-4-2-6-13(15)10-11-19-17(21)12-20-18(22)14-7-3-5-9-16(14)24-20/h2-9H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPYKNKXQDVAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
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N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
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N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
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N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
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N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
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N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

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